

Application Notes: Preparation of Chemically Competent *E. coli* using Calcium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Calcium chloride, monohydrate
Cat. No.:	B12061461

[Get Quote](#)

Introduction

The introduction of foreign DNA into *Escherichia coli* is a cornerstone of modern molecular biology. While *E. coli* does not naturally take up plasmid DNA with high efficiency, cells can be artificially induced to enter a state of "competence," allowing them to internalize DNA from their environment.^[1] One of the most common and cost-effective methods for inducing artificial competence is through treatment with calcium chloride (CaCl₂), followed by a brief heat shock.^{[2][3]} This technique is widely used for routine cloning, plasmid amplification, and protein expression.

Principle of Calcium Chloride-Mediated Transformation

The process of making *E. coli* cells competent with calcium chloride is a physicochemical manipulation that permeabilizes the cell membrane to allow the uptake of plasmid DNA.^{[4][5]} The mechanism involves several key steps:

- Neutralization of Charges: Both the phosphate backbone of DNA and the lipopolysaccharide (LPS) surface of the *E. coli* cell membrane are negatively charged, leading to electrostatic repulsion.^{[4][5][6]} The divalent calcium ions (Ca²⁺) provided by calcium chloride act as a cationic bridge, neutralizing these negative charges and facilitating the binding of plasmid DNA to the cell surface.^{[2][7]}
- Chilling and Membrane Fluidity: Incubating the cells in an ice-cold CaCl₂ solution is crucial. The low temperature congeals the cell membrane, reducing its fluidity and stabilizing the

association of Ca^{2+} ions with the membrane phospholipids.[\[4\]](#)[\[5\]](#) This makes the membrane more crystalline and helps to hold the plasmid DNA in close proximity to the cell.

- Heat Shock: The subsequent heat shock, a rapid shift in temperature from 0°C to 42°C , creates a thermal imbalance across the cell membrane.[\[2\]](#)[\[8\]](#)[\[9\]](#) This sudden temperature change is believed to alter the membrane's fluidity and create transient pores, allowing the plasmid DNA that is adhered to the surface to be taken up by the cell.[\[1\]](#)[\[9\]](#)[\[10\]](#) The exact mechanism is still under investigation, but it is thought to involve a temporary disruption of the membrane potential, which further facilitates the entry of the negatively charged DNA.[\[2\]](#)[\[11\]](#)
- Recovery: After the heat shock, cells are returned to a cold environment and then incubated in a rich, antibiotic-free medium (like SOC broth). This recovery period allows the cell membrane to repair and enables the expression of the antibiotic resistance gene encoded on the plasmid before the cells are exposed to selective pressure.[\[10\]](#)

Factors Influencing Transformation Efficiency

Several factors can significantly impact the efficiency of transformation, which is typically measured as the number of colony-forming units (cfu) per microgram of plasmid DNA.

- Growth Phase of *E. coli*: Cells harvested during the mid-logarithmic growth phase are the most competent.[\[10\]](#)[\[12\]](#) At this stage, cells are actively dividing and their membranes are more amenable to manipulation. The optimal optical density at 600 nm (OD₆₀₀) is typically between 0.35 and 0.6.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Calcium Chloride Concentration: While various concentrations are used, a range of 50 mM to 100 mM CaCl_2 is common in protocols.[\[4\]](#)[\[16\]](#) The optimal concentration can vary depending on the *E. coli* strain.[\[16\]](#)
- Heat Shock Parameters: The duration and temperature of the heat shock are critical. A temperature of 42°C for 45 to 90 seconds is standard for most *E. coli* strains.[\[13\]](#)[\[17\]](#)[\[18\]](#) Deviations can lead to reduced efficiency or cell death.
- DNA Quality and Quantity: The purity and concentration of the plasmid DNA are important. Contaminants can inhibit transformation. Typically, 1 to 10 nanograms of plasmid DNA are used for transformation.

- Cell Handling: Chemically competent cells are fragile and should be handled gently.[12] Vortexing should be avoided, and all solutions and equipment must be kept ice-cold throughout the preparation process until the heat shock step.[14][19]

Protocols

I. Preparation of Solutions and Media

Note: To prepare a solution of a specific molarity (e.g., 100 mM CaCl₂) using calcium chloride monohydrate (CaCl₂·H₂O, Molar Mass: 128.99 g/mol), calculate the required mass accordingly. For example, for 1 liter of 100 mM CaCl₂ solution, you would dissolve 12.90 g of CaCl₂·H₂O in deionized water.

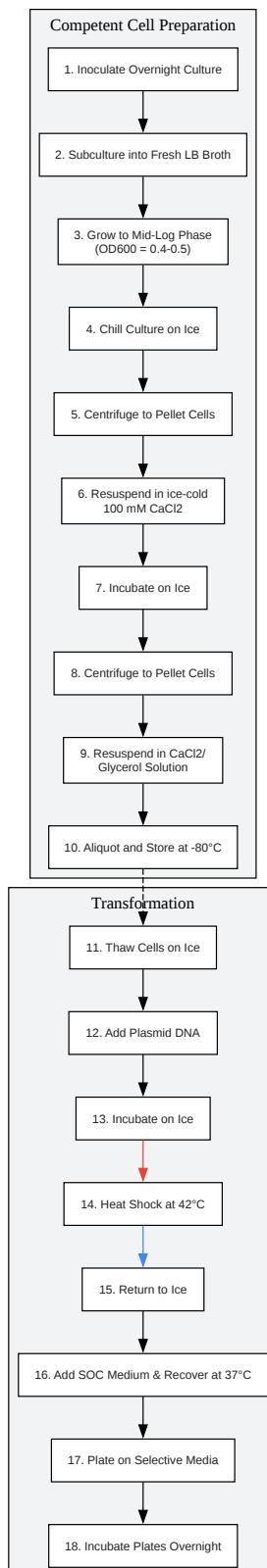
- Luria-Bertani (LB) Broth (per 1 Liter):
 - 10 g Tryptone
 - 5 g Yeast Extract
 - 10 g NaCl
 - Dissolve in deionized water to a final volume of 1 L. Autoclave to sterilize.
- LB Agar Plates (per 1 Liter):
 - 10 g Tryptone
 - 5 g Yeast Extract
 - 10 g NaCl
 - 15 g Agar
 - Dissolve in deionized water to a final volume of 1 L. Autoclave to sterilize. Cool to ~55°C before adding antibiotics and pouring plates.[20]
- 1 M Calcium Chloride (CaCl₂) Stock Solution:

- Dissolve 110.98 g of anhydrous CaCl₂ (or the equivalent for a hydrated form) in deionized water to a final volume of 1 L.
- Filter-sterilize through a 0.22 µm filter.
- Ice-Cold 100 mM CaCl₂ Solution:
 - Add 10 mL of 1 M CaCl₂ stock solution to 90 mL of sterile, deionized water.
 - Keep on ice. This solution should be prepared fresh.[\[12\]](#)
- Competent Cell Storage Solution (100 mM CaCl₂, 15% Glycerol):
 - 1 mL of 1 M CaCl₂ stock solution
 - 1.5 mL of sterile 100% Glycerol
 - 7.5 mL of sterile, deionized water
 - Keep on ice.
- SOC Medium:
 - 20 g Tryptone
 - 5 g Yeast Extract
 - 0.5 g NaCl
 - Dissolve in 950 mL of deionized water.
 - Add 10 mL of a sterile 250 mM KCl solution.
 - Autoclave.
 - Before use, add 5 mL of sterile 2 M MgCl₂ and 20 mL of sterile 1 M Glucose.

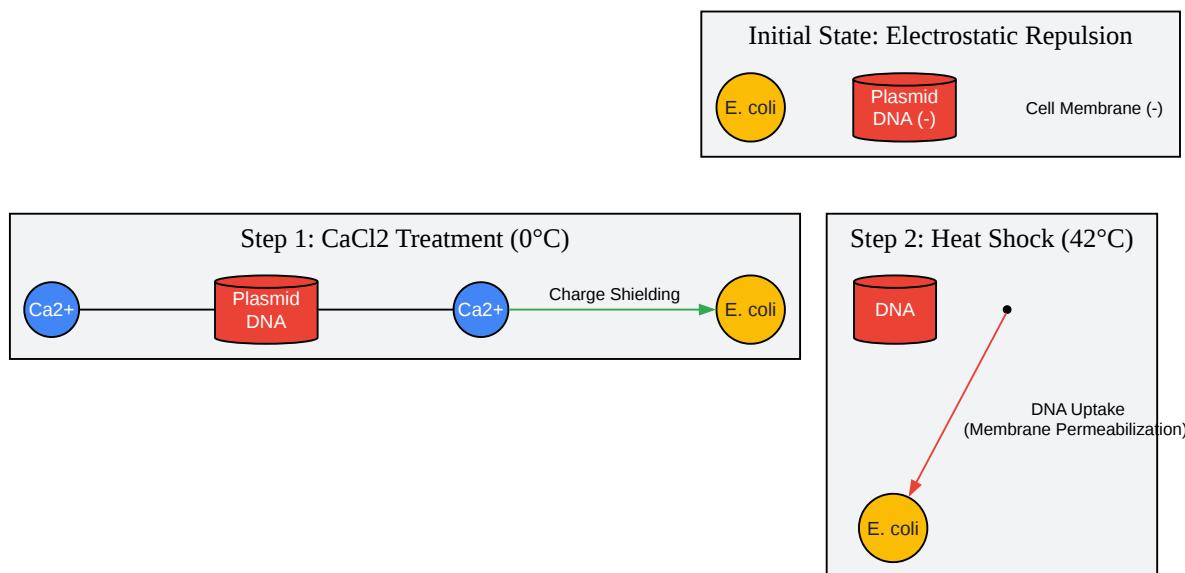
II. Preparation of Competent *E. coli* Cells

This protocol is for preparing competent cells from a starting culture.

- Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth.[\[14\]](#)
- Incubate overnight at 37°C with shaking (approx. 225 rpm).[\[12\]](#)
- The next day, add 1 mL of the overnight culture to 100 mL of pre-warmed LB broth in a 500 mL or 1 L flask.[\[12\]](#)
- Incubate at 37°C with vigorous shaking. Monitor the culture's optical density at 600 nm (OD600) periodically.[\[13\]](#)
- Grow the culture until it reaches the mid-log phase, indicated by an OD600 of 0.4 - 0.5.[\[16\]](#)
This is a critical step for achieving high competency.
- Immediately transfer the culture flask to ice and chill for 20-30 minutes. All subsequent steps must be performed on ice, and all solutions and tubes must be pre-chilled.[\[14\]](#)
- Transfer the culture to sterile, pre-chilled 50 mL centrifuge tubes.
- Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[\[15\]](#)
- Carefully decant the supernatant.
- Gently resuspend the cell pellet in 20 mL of ice-cold 100 mM CaCl₂ solution.[\[15\]](#) Keep the cell suspension on ice for at least 30 minutes.[\[12\]](#)
- Pellet the cells again by centrifugation at 4,000 x g for 10 minutes at 4°C.
- Gently decant the supernatant and resuspend the final cell pellet in 4 mL of ice-cold Competent Cell Storage Solution (100 mM CaCl₂, 15% Glycerol).[\[19\]](#)
- Aliquot 50-100 µL of the competent cell suspension into pre-chilled microcentrifuge tubes.[\[19\]](#)
- Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.[\[19\]](#) Competent cells can be stored for several months at -80°C.


III. Transformation of Competent Cells

- Thaw an aliquot of competent cells on ice. It is important not to refreeze unused cells as this will significantly decrease transformation efficiency.[19]
- Add 1-5 μ L of plasmid DNA (typically 1-10 ng) to the 50-100 μ L of competent cells. Gently mix by flicking the tube. Do not pipette up and down or vortex.[17]
- Incubate the DNA-cell mixture on ice for 30 minutes.[12][15]
- Perform the heat shock by transferring the tube to a 42°C water bath for exactly 45-60 seconds.[17][18] The timing is critical.
- Immediately transfer the tube back to ice and chill for 2 minutes.[17]
- Add 900 μ L of pre-warmed (room temperature or 37°C) SOC medium to the tube.[10]
- Incubate the tube at 37°C for 1 hour with gentle shaking (approx. 225 rpm). This allows the cells to recover and express the antibiotic resistance gene.[10]
- Plate 100-200 μ L of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic for selection.
- To plate the remaining cells, centrifuge the tube at low speed (e.g., 2,000 x g) for 2 minutes, discard most of the supernatant, resuspend the pellet in the remaining ~100 μ L, and plate the entire amount on a separate plate.[18]
- Incubate the plates overnight at 37°C.
- Transformed colonies should be visible the next day.


Data Presentation

Parameter	Recommended Value	Protocol Step	Reference
Cell Growth Phase (OD600)	0.35 - 0.6	Competent Cell Prep: Step 5	[13] [14] [15]
Initial CaCl ₂ Wash	100 mM	Competent Cell Prep: Step 10	[20]
Ice Incubation (Post-CaCl ₂)	≥ 30 minutes	Competent Cell Prep: Step 10	[12]
Final Resuspension Solution	100 mM CaCl ₂ , 15% Glycerol	Competent Cell Prep: Step 12	[19] [20]
DNA Incubation on Ice	30 minutes	Transformation: Step 3	[12] [15]
Heat Shock Temperature	42°C	Transformation: Step 4	[17] [18]
Heat Shock Duration	45 - 60 seconds	Transformation: Step 4	[17] [18]
Post-Shock Ice Incubation	2 minutes	Transformation: Step 5	[17]
Recovery Incubation Time	1 hour	Transformation: Step 7	[10]
Recovery Temperature	37°C	Transformation: Step 7	[10]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing and transforming competent E. coli.

[Click to download full resolution via product page](#)

Caption: Mechanism of CaCl₂-mediated transformation.

References

- 1. mybiosource.com [mybiosource.com]
- 2. Calcium chloride transformation - Wikipedia [en.wikipedia.org]
- 3. An Improved Method of Preparing High Efficiency Transformation Escherichia coli with Both Plasmids and Larger DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation [frontiersin.org]
- 5. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. static.igem.org [static.igem.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. Bacterial Transformation Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Impact of heat shock step on bacterial transformation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. StarrLab - Preparation and transformation of chemically competent E. Coli using CaCl2 [sites.google.com]
- 14. mcb.berkeley.edu [mcb.berkeley.edu]
- 15. Transformation of E. coli (calcium chloride method) [kuchem.kyoto-u.ac.jp]
- 16. Full Text - An improved system for competent cell preparation and high efficiency plasmid transformation using different Escherichia coli strains [ejbiotechnology.info]
- 17. m.youtube.com [m.youtube.com]
- 18. CaCl2 Transformation of E. coli - Hancock Lab [cmdr.ubc.ca]
- 19. Kerr Wiki Public/Preparing Calcium Chloride Competent Cells [kerrlab.org]
- 20. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [Application Notes: Preparation of Chemically Competent E. coli using Calcium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12061461#using-calcium-chloride-monohydrate-to-make-competent-e-coli-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com